molecular formula C19H16N2O3 B5539385 Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate

Cat. No.: B5539385
M. Wt: 320.3 g/mol
InChI Key: YABPSANCMAHTHA-UHFFFAOYSA-N
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Description

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group and a formamido group, which is further esterified with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research

Pharmacokinetics

Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinoline, which is then subjected to formylation to introduce the formamido group. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids, such as sulfuric acid or nitric acid, and may be carried out under reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives, depending on the specific electrophile used.

Scientific Research Applications

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the formamido and ester groups, making it less versatile in chemical reactions.

    Quinoline N-oxide: An oxidized derivative with different reactivity and biological properties.

    Methyl 2-quinolylacetate: Similar ester functionality but lacks the phenyl and formamido groups.

Uniqueness

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is unique due to its combination of a quinoline ring, phenyl group, formamido group, and ester functionality. This combination provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPSANCMAHTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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